molecular formula C16H13BrN2O3S B1379286 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1052633-38-1

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1379286
CAS No.: 1052633-38-1
M. Wt: 393.3 g/mol
InChI Key: XLSZIQOYBFJCGX-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a synthetic organic compound with the molecular formula C16H13BrN2O3S It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves a multi-step process. One common method is the one-step substitution reaction, where 5-bromo-7-azaindole is used as the starting material. The reaction is carried out under basic conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then tosylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrrolopyridine derivatives, while Buchwald-Hartwig coupling can introduce different amine groups .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation. By targeting these proteases, the compound can inhibit the growth of tumor cells and other pathogenic organisms . The exact molecular pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-10-3-5-13(6-4-10)23(21,22)19-9-15(11(2)20)14-7-12(17)8-18-16(14)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZIQOYBFJCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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